4-[(2E)-2-[(E)-3-(2-nitrophenyl)prop-2-enylidene]hydrazinyl]benzenesulfonamide
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Overview
Description
4-[2-[3-(2-nitrophenyl)prop-2-enylidene]hydrazinyl]benzenesulfonamide is a sulfonamide.
Scientific Research Applications
Inhibition of Carbonic Anhydrase Isoenzymes
Research has demonstrated the effectiveness of 4-(2-substituted hydrazinyl)benzenesulfonamides in inhibiting cytosolic carbonic anhydrase I and II isoenzymes. These compounds, including derivatives synthesized via microwave irradiation, have shown potent inhibitory effects with low nanomolar inhibition constants (Kis), suggesting potential applications in medicinal chemistry and enzyme inhibition studies (Gul et al., 2016).
Structural Analysis and Crystallography
The crystal structures of N-acylhydrazone isomers of similar compounds have been extensively studied. These studies have provided insights into the molecular conformations, crystallographic symmetry, and intermolecular interactions, which are critical for understanding the chemical behavior and potential applications of these compounds (Purandara et al., 2021).
Antifungal and Antimicrobial Activity
Several studies have synthesized and evaluated the antifungal and antimicrobial properties of related benzenesulfonamide derivatives. These compounds have shown potent antifungal activity against specific fungi, offering insights into their potential as antifungal agents (Gupta & Halve, 2015). Additionally, their antimicrobial activity against various bacteria and fungi has been documented, further indicating their potential therapeutic applications (Sarvaiya et al., 2019).
Photodynamic Therapy Applications
Research into zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown promising results for photodynamic therapy, particularly in cancer treatment. These compounds exhibit high singlet oxygen quantum yield and good fluorescence properties, making them potential candidates for Type II photosensitizers in treating cancer (Pişkin et al., 2020).
Cytotoxicity and Tumor Inhibition Studies
Several benzenesulfonamide derivatives have been synthesized and tested for cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some of these compounds have shown interesting cytotoxic activities, which could be crucial for future anti-tumor activity studies (Gul et al., 2016).
properties
Molecular Formula |
C15H14N4O4S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-[(2E)-2-[(E)-3-(2-nitrophenyl)prop-2-enylidene]hydrazinyl]benzenesulfonamide |
InChI |
InChI=1S/C15H14N4O4S/c16-24(22,23)14-9-7-13(8-10-14)18-17-11-3-5-12-4-1-2-6-15(12)19(20)21/h1-11,18H,(H2,16,22,23)/b5-3+,17-11+ |
InChI Key |
ORXCGXHVOYBNNM-PCKQUGLBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=N/NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)C=CC=NNC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=NNC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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